molecular formula C6H8ClNO2 B8274122 2-oxo-1-Pyrrolidineacetyl chloride

2-oxo-1-Pyrrolidineacetyl chloride

Cat. No.: B8274122
M. Wt: 161.58 g/mol
InChI Key: FDFMICBCWSSWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-1-Pyrrolidineacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a pyrrolidinone ring attached to an acetyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-Pyrrolidineacetyl chloride typically involves the acylation of pyrrolidinone derivatives. One common method is the reaction of pyrrolidin-2-one with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-Pyrrolidineacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxo-pyrrolidin-1-yl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.

    Catalysts: Bases like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from the reactions of this compound include amides, esters, and imides, depending on the nucleophile used.

Scientific Research Applications

2-oxo-1-Pyrrolidineacetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-1-Pyrrolidineacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A precursor to 2-oxo-1-Pyrrolidineacetyl chloride, it is also used in the synthesis of various bioactive compounds.

    Acetyl Chloride: A simpler acyl chloride that is widely used in organic synthesis for acylation reactions.

    N-Acetylpyrrolidine: A related compound with similar reactivity but different structural features.

Uniqueness

This compound is unique due to its combination of a pyrrolidinone ring and an acyl chloride group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form stable amides and esters makes it valuable in the synthesis of complex molecules.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetyl chloride

InChI

InChI=1S/C6H8ClNO2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2

InChI Key

FDFMICBCWSSWJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)Cl

Origin of Product

United States

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